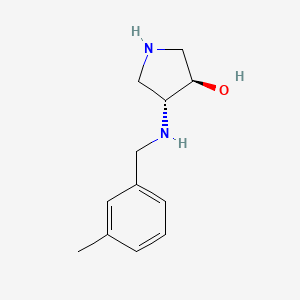

(3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol

Description

(3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(3R,4R)-4-[(3-methylphenyl)methylamino]pyrrolidin-3-ol |

InChI |

InChI=1S/C12H18N2O/c1-9-3-2-4-10(5-9)6-14-11-7-13-8-12(11)15/h2-5,11-15H,6-8H2,1H3/t11-,12-/m1/s1 |

InChI Key |

YXOOPFCTQOMEDN-VXGBXAGGSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)CN[C@@H]2CNC[C@H]2O |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2CNCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-methylbenzylamine.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

(3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidine-3-ol: A closely related compound with similar structure and properties.

(3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-2-ol: Another analog with slight structural differences.

Uniqueness

(3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of the 3-methylbenzyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

(3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol is a chiral compound belonging to the pyrrolidine class, characterized by its unique structure that includes an amino group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer treatment.

The molecular formula of (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol is CHNO, with a molecular weight of 206.28 g/mol. The structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle commonly found in various natural products and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol |

| InChI Key | QOARYBUYYOZOGI-VXGBXAGGSA-N |

The biological activity of (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both the amino and hydroxyl groups allows for potential hydrogen bonding and other non-covalent interactions that can modulate protein activities.

Research indicates that compounds with similar structures often exhibit significant effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and neurodegenerative diseases .

Biological Activity Studies

Recent studies have explored the pharmacological profile of (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol:

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant apoptosis induction in breast cancer cell lines when treated with this compound .

- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, potentially through mechanisms that involve modulation of oxidative stress pathways and neuroinflammatory responses .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers such as activated caspase-3. The concentration required to achieve a significant increase in apoptotic signaling was determined to be around 10 µM over 72 hours .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of (3R,4R)-4-((3-Methylbenzyl)amino)pyrrolidin-3-ol resulted in improved cognitive function as measured by the Morris water maze test. Additionally, histological examination revealed reduced amyloid plaque formation compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.